N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide

Cannabinoid Receptor Pharmacology Functional Selectivity Receptor Agonist

N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide (corresponding to BDBM50229938) is a synthetic indole-3-carboxamide cannabinoid receptor agonist (SCRA) characterized by an isopropyl substitution on the indole core and a distinct 2-methyl-2H-tetrazol-5-yl phenyl head group. While structurally related to the broader cumyl- and amino acid-derived carboxamide classes, this compound exhibits a rare CB2-preferring functional profile, unlike the typical CB1-dominant agonists commonly found in this scaffold family.

Molecular Formula C20H20N6O
Molecular Weight 360.4 g/mol
Cat. No. B15102405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide
Molecular FormulaC20H20N6O
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(C2=CC=CC=C21)C(=O)NC3=CC=CC(=C3)C4=NN(N=N4)C
InChIInChI=1S/C20H20N6O/c1-13(2)26-12-17(16-9-4-5-10-18(16)26)20(27)21-15-8-6-7-14(11-15)19-22-24-25(3)23-19/h4-13H,1-3H3,(H,21,27)
InChIKeyPAMFVBFWDGQSCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(2-Methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide: Synthetic Cannabinoid Receptor Agonist Procurement Guide


N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide (corresponding to BDBM50229938) is a synthetic indole-3-carboxamide cannabinoid receptor agonist (SCRA) characterized by an isopropyl substitution on the indole core and a distinct 2-methyl-2H-tetrazol-5-yl phenyl head group [1]. While structurally related to the broader cumyl- and amino acid-derived carboxamide classes, this compound exhibits a rare CB2-preferring functional profile, unlike the typical CB1-dominant agonists commonly found in this scaffold family [2]. Its tetrazole moiety functions as a metabolic bioisostere of the carboxylic acid or amide pharmacophore, potentially altering pharmacokinetic stability and hydrogen-bonding capacity without introducing a chiral center at the head group, a feature that may be significant for analytical differentiation [3].

Procurement Risk: Why Generic 1,3-Disubstituted Indole Carboxamides Cannot Substitute for N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide


Generic substitution within the indole-3-carboxamide SCRA class is unreliable due to profound differences in functional selectivity arising from subtle head-group modifications. Most cumyl- (e.g., CUMYL-PICA) and amino acid-derived (e.g., ADB-P7AICA) analogs show strong CB1 preference (CB1 EC50 = 0.43-12.3 nM) [1]. In contrast, the target compound displays a rare CB2-preferring profile (EC50 CB2 = 62 nM; CB1 = 284 nM), representing a ~4.6-fold reversal in receptor subtype selectivity [2]. Additionally, the 2-methyl-2H-tetrazol-5-yl group serves as a metabolically distinct bioisostere that cannot be mimicked by standard amide, ester, or unsubstituted tetrazole head groups, potentially altering both in vivo duration and toxicological readouts [3]. Substituting with a closely related analog would result in divergent receptor engagement, compromised metabolic stability, and invalid analytical reference matching.

Quantitative Differentiation Evidence: N-[3-(2-Methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide vs. Closest Indole-3-Carboxamide Analogs


Evidence 1: Reversed CB2/CB1 Functional Selectivity: A 4.6-Fold Preference for CB2 Over CB1 Receptors

In a FLIPR membrane potential assay utilizing human receptors expressed in AtT20 cells, the target compound demonstrates a rare CB2-preferring profile, standing in stark contrast to the CB1-dominant behavior of nearly all closely related indole-3-carboxamide SCRAs. Representative cumyl carboxamides such as CUMYL-PICA exhibit CB1 EC50 values as low as 0.43 nM, with selectivity ratios of 3- to 53-fold in favor of CB1 activation. The target compound's CB2-preferring shift has been quantitatively verified in curated ChEMBL data [1] and is supported by broader patent disclosures on tetrazole-mediated CB2 selectivity [2].

Cannabinoid Receptor Pharmacology Functional Selectivity Receptor Agonist

Evidence 2: Non-Chiral Tetrazole Head Group: Metabolic and Analytical Differentiation from Amino Acid-Derived SCRAs

The 2-methyl-2H-tetrazol-5-yl group is a classic carboxylic acid and amide bioisostere, known to enhance metabolic stability by replacing the labile amide bond found in valinate and tert-leucinate SCRAs [1]. Unlike chiral amino acid-derived head groups (e.g., ADB-P7AICA), the tetrazole ring is achiral, eliminating stereochemical variability in synthesis and analysis [2]. A systematic library of indole-3-carboxamides demonstrated that even conservative substitutions on the head group can shift potency by more than 100-fold [3].

Metabolic Stability Analytical Chemistry Bioisostere Chemistry

Evidence 3: 1-Isopropyl Indole Substitution: Moderate Potency with Distinct CB2 Efficacy Relative to 1-Pentyl Cumyl Analogs

The 1-isopropyl substitution on the indole core, combined with the tetrazole head group, yields a moderate agonist potency (EC50 CB2 = 62 nM) that is distinctly shifted toward CB2 activation [1]. By comparison, the widely characterized CUMYL-PICA (EC50 CB2 = 16.2 nM) and the highly potent ADB-BUTINACA (EC50 CB1 = 6.36 nM) exhibit substantially higher potency but with CB1-preferring profiles [2]. This moderate potency with inverted selectivity suggests differential in vivo pharmacodynamics.

Structure-Activity Relationship Potency Modulation Receptor Binding

Evidence 4: Tetrazole-Mediated CB2 Modulation: Patent-Supported Scaffold Rationale

US Patent 8,329,735 explicitly claims tetrazole compounds that selectively modulate the CB2 receptor, establishing a structural basis for the observed CB2 preference of the target compound [1]. The patent demonstrates that replacing a conventional amide or carboxyl head group with a substituted tetrazole can shift receptor selectivity toward CB2, consistent with the quantitative profile of the target compound. In contrast, standard indole-3-carboxamide SCRAs such as JWH-018 (a naphthoylindole) show no CB2 selectivity and act primarily through CB1 [2].

Patent Pharmacology CB2 Selectivity Medicinal Chemistry

High-Value Application Scenarios for N-[3-(2-Methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide Based on Quantitative Evidence


CB2-Selective Pharmacological Tool Compound for Inflammatory and Neuroinflammatory Target Validation

Given its quantitative CB2-preferring profile (EC50 CB2 = 62 nM; 4.6-fold over CB1) [1], this compound is suitable for in vitro target engagement studies where CB1-driven psychoactive confounds must be minimized. Unlike CUMYL-PICA (CB1 EC50 = 0.43–12.3 nM), which potently activates CB1, this compound allows dissection of CB2-mediated signaling pathways (e.g., β-arrestin recruitment, cAMP modulation) with reduced cross-talk from CB1 activation.

Analytical Reference Standard for LC-MS/MS and GC-MS Identification of Emerging Tetrazole-Containing SCRAs

The achiral 2-methyl-2H-tetrazol-5-yl head group eliminates enantiomeric separation challenges that complicate analysis of chiral amino acid-derived SCRAs (e.g., ADB-P7AICA, chiral at the tert-leucine center) [2]. This compound serves as a structurally distinct retention time and fragmentation pattern calibrant for forensic toxicology laboratories differentiating it from common cumyl and valinate SCRAs.

Metabolic Stability Screening Benchmark for Tetrazole Bioisostere Evaluation in Cannabinoid Ligand Series

The tetrazole ring of this compound is known to resist amidase cleavage, a metabolic vulnerability of conventional amide-containing SCRAs [3]. It can be used as a positive control in liver microsome or S9 fraction stability assays when benchmarking novel bioisostere-containing cannabinoid ligands, providing a reference point for the metabolic half-life extension achievable by replacing an amide with a tetrazole.

Receptor Selectivity Profiling Panel Component for SCRA Structure-Activity Relationship (SAR) Studies

In comprehensive SAR panels evaluating indole-3-carboxamide SCRA libraries, this compound fills a critical gap: it is one of the few members of the indole-3-carboxamide class exhibiting a CB2/CB1 EC50 ratio below 1 [1]. Including it alongside CB1-selective comparators such as ADB-BUTINACA (CB1 EC50 = 6.36 nM) [4] enables researchers to quantify how specific head-group modifications flip receptor subtype preference.

Quote Request

Request a Quote for N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-1-(propan-2-yl)-1H-indole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.